molecular formula C14H16N4O2 B2527455 2-(4-Acetylpiperazin-1-yl)-3,4-dihydroquinazolin-4-one CAS No. 134250-02-5

2-(4-Acetylpiperazin-1-yl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2527455
CAS No.: 134250-02-5
M. Wt: 272.308
InChI Key: PNNAQWQPVXZEAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Acetylpiperazin-1-yl)-3,4-dihydroquinazolin-4-one is a heterocyclic compound that features a quinazolinone core structure substituted with an acetylpiperazine moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Scientific Research Applications

2-(4-Acetylpiperazin-1-yl)-3,4-dihydroquinazolin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

While the exact mechanism of action for “2-(4-Acetylpiperazin-1-yl)-3,4-dihydroquinazolin-4-one” is not specified in the search results, similar compounds have shown inhibitory activities against acetylcholinesterase, an enzyme that plays a crucial role in neurotransmission .

Future Directions

The future directions for the study of “2-(4-Acetylpiperazin-1-yl)-3,4-dihydroquinazolin-4-one” and similar compounds could include further exploration of their potential therapeutic applications, particularly in the treatment of diseases like Alzheimer’s . Additionally, more comprehensive studies on their physical and chemical properties, safety, and hazards could be beneficial.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Acetylpiperazin-1-yl)-3,4-dihydroquinazolin-4-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzamide with an acetylpiperazine derivative under suitable conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Acetylpiperazin-1-yl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction can lead to the formation of reduced quinazolinone analogs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Acetylpiperazin-1-yl)-3,4-dihydroquinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds. Its acetylpiperazine moiety, in particular, contributes to its potential as a versatile scaffold in drug design and development .

Properties

IUPAC Name

2-(4-acetylpiperazin-1-yl)-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c1-10(19)17-6-8-18(9-7-17)14-15-12-5-3-2-4-11(12)13(20)16-14/h2-5H,6-9H2,1H3,(H,15,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNNAQWQPVXZEAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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